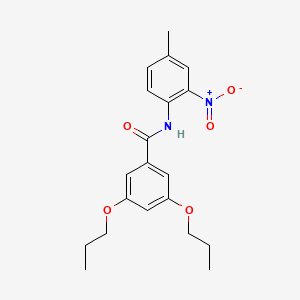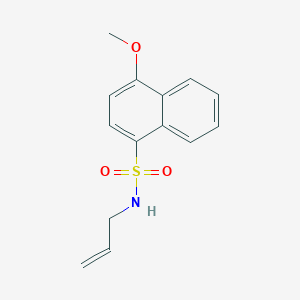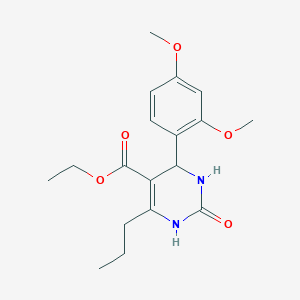![molecular formula C26H30N4O2 B4891111 N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as MP-10, is a synthetic compound that belongs to the class of pyrazolylpiperidines. It was first synthesized in 2004 by a group of researchers at the University of Mississippi. Since then, MP-10 has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of MP-10 involves its binding to dopamine D3 receptors in the brain. By blocking the activity of these receptors, MP-10 can modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and movement control.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the attenuation of drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MP-10 in lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise and specific manipulation of this receptor subtype. However, one limitation of using MP-10 is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on MP-10, including the investigation of its potential therapeutic applications in conditions such as addiction, depression, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms of action of MP-10 and its effects on other neurotransmitter systems in the brain. Finally, the development of more potent and selective dopamine D3 receptor antagonists may provide new tools for studying the role of this receptor subtype in health and disease.
Synthesis Methods
The synthesis of MP-10 involves several steps, including the reaction of 3-methylbenzoyl chloride with piperidine to form 1-(3-methylbenzoyl)-4-piperidinyl chloride. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide. The final product is purified through recrystallization.
Scientific Research Applications
MP-10 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
properties
IUPAC Name |
N-[2-[1-(3-methylbenzoyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-20-7-5-11-22(19-20)26(32)29-17-14-23(15-18-29)30-24(13-16-27-30)28-25(31)12-6-10-21-8-3-2-4-9-21/h2-5,7-9,11,13,16,19,23H,6,10,12,14-15,17-18H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFWWJLOECEJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)

![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![1-[3-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4891078.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)


![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)